2-(2-Bromopyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-Bromopyrimidin-5-yl)acetic acid is an organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further connected to an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions for this coupling are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-(2-Bromopyrimidin-5-yl)acetic acid often involves bulk manufacturing and custom synthesis . The process may include the use of various reagents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction involving this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Bromopyrimidin-5-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyrimidine ring plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromopyrimidin-5-yl)acetic acid is unique due to its specific bromine substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
JVGAYRSKIDVFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CC(=O)O |
Origin of Product |
United States |
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